4-Chloro-6-(difluoromethyl)quinoline
Overview
Description
4-Chloro-6-(difluoromethyl)quinoline: is a quinoline derivative characterized by the presence of a chloro group at the fourth position and a difluoromethyl group at the sixth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and difluoromethyl ketone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedländer synthesis, where 4-chloroaniline reacts with a suitable aldehyde or ketone in the presence of an acid catalyst.
Cyclization: The intermediate undergoes cyclization to form the quinoline ring. This step often requires heating and the use of a dehydrating agent.
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction, where a difluoromethylating agent reacts with the quinoline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Use of Catalysts: Catalysts such as palladium or copper are often used to enhance reaction efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(difluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium or copper catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-(difluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, antiviral, and anticancer agents.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(difluoromethyl)quinoline involves its interaction with specific molecular targets:
DNA Gyrase and Topoisomerase IV: In antimicrobial applications, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their function and leading to bacterial cell death.
Enzyme Inhibition: In other applications, the compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
4-Chloro-6-(difluoromethyl)quinoline can be compared with other quinoline derivatives:
4-Chloro-6-(trifluoromethyl)quinoline: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical properties and biological activities.
6-Chloro-4-oxoquinoline: This derivative lacks the difluoromethyl group and has different reactivity and applications.
4-Chloroquinoline: This simpler derivative lacks both the difluoromethyl and other substituents, making it less versatile in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-6-(difluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF2N/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNJPEQGVFSQGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277912 | |
Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2248157-38-0 | |
Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2248157-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 4-chloro-6-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901277912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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